PSB-16671 PSB-16671 PSB-16671 is a potent orthosteric and allosteric agonist of GPR84.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1565121
InChI: InChI=1S/C17H10F4N2/c18-10-2-12-8(6-22-16(12)14(20)4-10)1-9-7-23-17-13(9)3-11(19)5-15(17)21/h2-7,22-23H,1H2
SMILES: FC1=CC(F)=CC2=C1NC=C2CC3=CNC4=C3C=C(F)C=C4F
Molecular Formula: C17H10F4N2
Molecular Weight: 318.27

PSB-16671

CAS No.:

Cat. No.: VC1565121

Molecular Formula: C17H10F4N2

Molecular Weight: 318.27

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PSB-16671 -

Specification

Molecular Formula C17H10F4N2
Molecular Weight 318.27
IUPAC Name Di(5,7-difluoro-1H-indole-3-yl)methane
Standard InChI InChI=1S/C17H10F4N2/c18-10-2-12-8(6-22-16(12)14(20)4-10)1-9-7-23-17-13(9)3-11(19)5-15(17)21/h2-7,22-23H,1H2
Standard InChI Key VOZFGFKTXNHCLF-UHFFFAOYSA-N
SMILES FC1=CC(F)=CC2=C1NC=C2CC3=CNC4=C3C=C(F)C=C4F
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

PSB-16671 is chemically defined as di(5,7-difluoro-1H-indole-3-yl)methane, a fluorinated analogue of 3,3′-diindolylmethane (DIM). The chemical structure features two indole rings connected by a methane bridge, with fluorine atoms at positions 5 and 7 of each indole ring, creating a symmetric molecule. This structural configuration contributes to its unique binding properties and receptor interactions.

The compound possesses the following chemical properties:

PropertyValue
Molecular Weight318.275
Chemical FormulaC17H10F4N2
Physical AppearanceSolid
Solubility10 mM in DMSO

The fluorination of the indole rings significantly enhances the potency of PSB-16671 compared to its parent compound DIM, particularly in its interaction with the GPR84 receptor . This modification represents a successful application of medicinal chemistry principles in developing more potent receptor modulators.

Pharmacological Profile

Receptor Selectivity

PSB-16671 demonstrates selectivity for GPR84 versus related fatty acid receptors and the arylhydrocarbon receptor . This selectivity profile is important for researchers using this compound as a pharmacological probe to study GPR84-specific functions without interference from activities at other receptors.

Mechanism of Action

Binding Site Characterization

AgonistModulatorlogαlogβpKApKB
2-HTPPSB-166712.41 ± 0.17-0.15 ± 0.067.0 ± 0.26.02 ± 0.13
PSB-166712-HTP2.02 ± 0.110.37 ± 0.126.1 ± 0.17.42 ± 0.07

This table demonstrates the reciprocal allosteric interactions between PSB-16671 and 2-HTP, with pKA representing the estimated binding affinity for the agonist and pKB representing the binding affinity for the modulator .

Species Differences in Activity

Human versus Mouse GPR84 Interactions

Unlike some other GPR84 ligands, PSB-16671 shows similar pharmacological properties between human and mouse orthologues of GPR84 . This consistency across species makes PSB-16671 particularly valuable for translational research, as findings in mouse models might be more readily applicable to human systems.

Mathematical analysis has shown that the estimated binding affinities of PSB-16671 for mouse GPR84 are equivalent to those observed for the human orthologue . This contrasts with DIM, which shows significant variation in allosteric interactions with orthosteric agonists between human and mouse GPR84 .

Off-Target Effects in Specific Cell Types

Despite the apparent similarity in direct receptor interactions across species, PSB-16671 exhibits important differences in certain cellular contexts. In mouse bone-marrow-derived neutrophils, where expression of GPR84 is particularly high, the capacity of PSB-16671 to promote G protein activation appears to be predominantly off-target .

Comparative Analysis with Related Compounds

Advantages over 3,3′-diindolylmethane (DIM)

PSB-16671 represents a significant improvement over DIM, its structural predecessor. While both compounds act as allosteric activators of GPR84, PSB-16671 demonstrates higher potency and markedly greater efficacy than DIM . This enhanced pharmacological profile makes PSB-16671 a superior tool for investigating GPR84 biology.

Additionally, PSB-16671 shows more consistent behavior across species compared to DIM, which exhibits significant variation in allosteric interactions with orthosteric agonists between human and mouse GPR84 . This cross-species consistency further enhances the value of PSB-16671 for translational research.

Relationship to Orthosteric GPR84 Agonists

In contrast to orthosteric agonists such as 2-HTP (2-(hexylthiol)pyrimidine-4,6 diol) and 6-OAU (6-octylaminouracil), which require specific residues like arginine172 for activity, PSB-16671 functions through a distinct binding site . This allows PSB-16671 to maintain activity in contexts where orthosteric agonist function might be compromised.

The ability of PSB-16671 to enhance the activity of orthosteric agonists through positive allosteric modulation provides opportunities for combination approaches in both research and potential therapeutic applications.

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